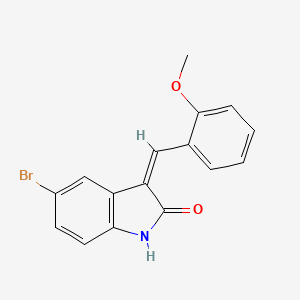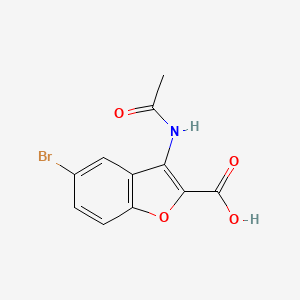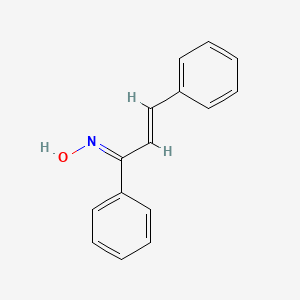![molecular formula C40H48N2O4 B11106449 N,N'-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4'-diamine](/img/structure/B11106449.png)
N,N'-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{N},{N}‘-BIS{(1{E})-[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLENE}BIPHENYL-4,4’-DIAMINE is a complex organic compound characterized by its unique structure, which includes hexyl and methoxy substituents on a biphenyl diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {N},{N}‘-BIS{(1{E})-[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLENE}BIPHENYL-4,4’-DIAMINE typically involves a multi-step process. The initial step often includes the preparation of the biphenyl diamine core, followed by the introduction of hexyl and methoxy groups through various organic reactions. Common reagents used in these steps include hexyl bromide and methoxybenzaldehyde, with reaction conditions involving catalysts such as palladium on carbon and solvents like toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions: {N},{N}'-BIS{(1{E})-[4-(HEXYLOXY)-3-M
Properties
Molecular Formula |
C40H48N2O4 |
|---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
1-(4-hexoxy-3-methoxyphenyl)-N-[4-[4-[(4-hexoxy-3-methoxyphenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C40H48N2O4/c1-5-7-9-11-25-45-37-23-13-31(27-39(37)43-3)29-41-35-19-15-33(16-20-35)34-17-21-36(22-18-34)42-30-32-14-24-38(40(28-32)44-4)46-26-12-10-8-6-2/h13-24,27-30H,5-12,25-26H2,1-4H3 |
InChI Key |
JYBOXHQOPBTNTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OCCCCCC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Fluorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11106368.png)
![2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11106369.png)
![(3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide](/img/structure/B11106371.png)
![4,6-dimethyl-1-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11106384.png)




![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11106430.png)
![4-methoxy-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B11106431.png)
![4,4'-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11106436.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11106441.png)
![N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B11106445.png)

